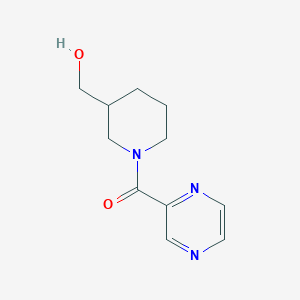

(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [3-(hydroxymethyl)piperidin-1-yl]-pyrazin-2-ylmethanone, which precisely describes its molecular architecture. The compound possesses the Chemical Abstracts Service registry number 939985-99-6, with an alternative registry number 1342457-57-1 documented in certain databases. The molecular formula C11H15N3O2 indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 221.26 grams per mole.

The structural framework consists of a six-membered piperidine ring bearing a hydroxymethyl substituent at the 3-position, which is connected through the nitrogen atom to a pyrazine-2-carbonyl moiety. The Simplified Molecular Input Line Entry System representation is documented as c1cnc(cn1)C(=O)N2CCCC(C2)CO, providing a linear notation of the molecular structure. The International Chemical Identifier string InChI=1S/C11H15N3O2/c15-8-9-2-1-5-14(7-9)11(16)10-6-12-3-4-13-10/h3-4,6,9,15H,1-2,5,7-8H2 offers detailed connectivity information for computational applications.

Table 1: Chemical Identifiers and Properties

The compound exhibits multiple synonymous designations including this compound, 3-(Hydroxymethyl)piperidin-1-ylmethanone, and [1-(pyrazine-2-carbonyl)piperidin-3-yl]methanol, reflecting various naming conventions employed across different chemical databases and literature sources. The molecular structure incorporates both aromatic and aliphatic components, with the pyrazine ring providing aromatic character while the piperidine ring contributes conformational flexibility through its saturated six-membered structure.

Historical Context of Discovery and Initial Characterization

The characterization of this compound emerges from the broader research initiative focused on developing piperidine-pyrazine hybrid compounds for various applications in medicinal chemistry. The compound appears in chemical databases with creation dates indicating relatively recent documentation, with some entries showing creation as recent as 2021. The molecular design database number MFCD09607496 suggests systematic cataloging within major chemical repositories.

Current characterization data includes comprehensive spectroscopic and computational parameters that establish the compound's fundamental properties. The molecule demonstrates specific hydrogen bond acceptor and donor characteristics, with five hydrogen bond acceptors and one hydrogen bond donor documented in its profile. These properties significantly influence the compound's potential interactions with biological systems and its overall chemical behavior in various environments.

The compound has been synthesized and characterized as part of broader research programs investigating heterocyclic compounds with potential biological activity. Synthesis protocols documented in the literature indicate that compounds of this structural class can be prepared through multi-step organic synthesis procedures involving piperidine derivatives and pyrazine carbonyl precursors. The availability of the compound from multiple chemical suppliers indicates established synthetic routes and characterization protocols.

Position Within Piperidine-Pyrazine Hybrid Scaffolds

This compound represents a significant member of the piperidine-pyrazine hybrid scaffold family, which has gained considerable attention in medicinal chemistry research. The compound belongs to a broader class of heterocyclic hybrids that combine the pharmacologically relevant piperidine ring system with the electron-deficient pyrazine aromatic framework. This combination creates unique electronic and steric properties that distinguish these hybrids from their individual components.

The piperidine component contributes conformational flexibility and potential sites for hydrogen bonding through the hydroxymethyl substituent, while the pyrazine ring provides aromatic interactions and electron-withdrawing characteristics that can modulate the overall molecular properties. Research indicates that pyrazine-containing compounds demonstrate significant biological potential, with the pyrazine scaffold serving as a privileged structure in drug discovery efforts. The resonance energy of pyrazine systems, documented at 24.3 kilocalories per mole, contributes to the stability and electronic properties of these hybrid compounds.

Table 2: Structural Classification and Related Compounds

| Scaffold Component | Function | Contribution to Hybrid |

|---|---|---|

| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Conformational flexibility, hydrogen bonding capacity |

| Pyrazine Ring | Six-membered aromatic dinitrogen heterocycle | Aromatic interactions, electron-withdrawing properties |

| Methanone Linkage | Carbonyl connecting group | Electronic communication between rings |

| Hydroxymethyl Group | Polar substituent | Enhanced water solubility, hydrogen bonding |

The hybridization strategy employed in this compound design reflects contemporary approaches in medicinal chemistry where multiple pharmacophoric elements are combined to optimize biological activity while potentially reducing adverse effects. Related compounds in this structural class include various piperidine-pyrazine derivatives that have been investigated for antimicrobial, anticancer, and other therapeutic applications. The specific positioning of the hydroxymethyl group at the 3-position of the piperidine ring creates distinct structural features compared to other substitution patterns documented in the literature.

Contemporary research has demonstrated that pyrazine-containing hybrids exhibit promising biological activities across multiple therapeutic areas. The incorporation of piperidine rings into pyrazine-based structures has been shown to enhance pharmacological properties while maintaining favorable drug-like characteristics. The specific structural arrangement in this compound positions it as a representative example of rational drug design principles applied to heterocyclic hybrid development.

属性

IUPAC Name |

[3-(hydroxymethyl)piperidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-8-9-2-1-5-14(7-9)11(16)10-6-12-3-4-13-10/h3-4,6,9,15H,1-2,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFHFSJNAJFOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=CN=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656017 | |

| Record name | [3-(Hydroxymethyl)piperidin-1-yl](pyrazin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939985-99-6 | |

| Record name | [3-(Hydroxymethyl)piperidin-1-yl](pyrazin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of the Pyrazin-2-yl Methanone Intermediate

The pyrazin-2-yl methanone fragment can be synthesized by:

- Starting from 2-chloropyrazine or 2-bromopyrazine derivatives.

- Introduction of the methanone group at the 2-position via acylation or carbonylation reactions.

- Activation of the carbonyl group for subsequent nucleophilic substitution by the piperidine nitrogen.

This step often involves controlled heating, use of coupling agents, and monitoring by TLC or LC-MS to confirm intermediate formation.

Preparation of 3-Hydroxymethyl-piperidine

The 3-hydroxymethyl-piperidine moiety is typically prepared by:

- Reduction of 3-formylpiperidine or analogous precursors using mild reducing agents such as sodium borohydride or lithium aluminum hydride.

- Protection/deprotection strategies may be employed to selectively functionalize the hydroxymethyl group.

Coupling Reaction to Form this compound

The key step involves coupling the amine nitrogen of 3-hydroxymethyl-piperidine with the activated pyrazin-2-yl methanone intermediate.

- This can be achieved through amide bond formation using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine).

- The reaction is typically performed in polar aprotic solvents such as DMF (dimethylformamide) at room temperature or slightly elevated temperatures.

- Reaction progress is monitored by TLC and LC-MS.

- Upon completion, the reaction mixture is worked up by extraction, washing with brine and water, drying over sodium sulfate, filtration, and concentration.

- Purification is typically achieved by flash chromatography using gradients of ethyl acetate/n-hexane or methanol/dichloromethane.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazin-2-yl methanone formation | 2-chloropyrazine + acylation agents | DMF | Reflux | 4 hours | 70-85 | TLC and LC-MS used for monitoring |

| 3-Hydroxymethyl-piperidine synthesis | Reduction of 3-formylpiperidine with LAH or NaBH4 | THF or MeOH | 0 °C to RT | Overnight | 80-90 | Quenched with aqueous base |

| Coupling reaction | Pyrazin-2-yl methanone + 3-hydroxymethyl-piperidine + HATU + DIPEA | DMF | RT to 40 °C | Overnight | 65-75 | Purified by flash chromatography |

Analytical and Purification Techniques

- Monitoring: TLC and LC-MS are standard for reaction monitoring.

- Purification: Flash chromatography using gradients of ethyl acetate/n-hexane or methanol/dichloromethane.

- Characterization: Mass spectrometry (MS) confirms molecular weight (m/z 221.26 for M+H). Proton NMR (1H-NMR) is used to confirm the structure and purity.

Research Findings and Observations

- The coupling reaction efficiency is highly dependent on the purity of starting materials and the choice of coupling reagents.

- Use of HATU and DIPEA in DMF provides good yields and cleaner reaction profiles.

- The hydroxymethyl group on the piperidine ring remains intact under the coupling conditions, avoiding side reactions.

- The process is scalable with careful control of reaction parameters and purification steps.

Summary Table of Key Preparation Aspects

| Aspect | Description |

|---|---|

| Starting materials | 2-chloropyrazine, 3-formylpiperidine |

| Key reagents | HATU, DIPEA, LAH or NaBH4 |

| Solvents | DMF, THF, MeOH |

| Reaction monitoring | TLC, LC-MS |

| Purification | Flash chromatography |

| Typical yield range | 65-90% (overall) |

| Stability considerations | Hydroxymethyl group stable under reaction conditions |

化学反应分析

Types of Reactions

(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxymethyl groups to carboxyl or aldehyde groups.

Reduction: Reduction of the methanone group to a hydroxyl group.

Substitution: Substitution reactions at the piperidine or pyrazine rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .

科学研究应用

(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs and their functional differences are summarized below, focusing on substituent effects, biochemical activity, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Insights :

Heterocyclic Core Impact: Pyrazine-containing analogs (e.g., AMG 579) show superior PDE10A inhibition compared to pyridine derivatives, likely due to enhanced π-stacking with the enzyme’s active site .

Substituent Effects: The hydroxymethyl group on piperidine in the target compound improves solubility relative to unsubstituted piperidine analogs (e.g., AMG 579’s ethanone group prioritizes target binding over solubility) . Bromine or sulfonyl substitutions () enhance metabolic stability but may reduce CNS penetration due to increased molecular weight .

In Vivo Performance: AMG 579’s 86–91% brain target occupancy at 10 mg/kg underscores the importance of pyrazine-piperidine scaffolds in PDE10A inhibition .

生物活性

(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone, with the chemical formula CHNO and CAS number 939985-99-6, is a compound characterized by its piperidine and pyrazine rings connected through a methanone group. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Synthesis and Structure

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of Functional Groups : Hydroxymethyl and methanone groups are introduced through functionalization reactions.

- Final Assembly : The piperidine and pyrazine rings are connected, yielding the final compound .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on pyrazine derivatives have shown their ability to inhibit various cancer cell lines through mechanisms involving protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling pathways related to cancer progression .

Table 1: Summary of Anticancer Activities of Pyrazine Derivatives

| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SHP099 | Various | 0.01 | Allosteric inhibition of SHP2 |

| Methyl (6-amino...) | MOR | 0.001 | Cytotoxic effects via apoptosis |

| (3-Hydroxymethyl-piperidin...) | TBD | TBD | Potentially similar mechanisms as above |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, particularly against bacterial strains. Piperidine derivatives have been noted for their broad-spectrum antimicrobial activity, making this compound a candidate for further investigation in this area .

The biological activity of this compound likely involves its interaction with specific molecular targets within cancer cells or bacteria. The piperidine moiety may facilitate binding to protein targets, while the pyrazine component could enhance bioactivity through electron-withdrawing effects that stabilize interactions with biological macromolecules.

Case Studies

Recent studies have highlighted the significance of structure-activity relationships (SAR) in determining the efficacy of pyrazine derivatives:

- Study on SHP2 Inhibitors : A series of pyrazine compounds were synthesized and tested for their ability to inhibit SHP2, revealing promising results that underscore the importance of functional group positioning on biological activity .

- Combination Therapy Research : Pyrazole derivatives demonstrated enhanced cytotoxic effects when combined with established chemotherapeutics like doxorubicin, suggesting potential for combination therapies involving this compound .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Utilize coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between the hydroxymethyl-piperidine and pyrazine moieties .

- Step 2 : Optimize pH (e.g., neutral to slightly basic) and temperature (e.g., 25–60°C) to minimize side reactions, as seen in analogous heterocyclic ketone syntheses .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify proton and carbon environments, focusing on the hydroxymethyl (-CH2OH) and pyrazine ring signals .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) .

- X-ray Crystallography : Resolve the 3D conformation to validate spatial arrangement, particularly for stereochemical assignments .

Q. What strategies are effective in assessing the compound's stability under various storage and experimental conditions?

- Methodology :

- Storage : Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Degradation Studies : Conduct accelerated stability tests at elevated temperatures (e.g., 40°C) and monitor decomposition via HPLC. Address organic degradation by cooling samples continuously during long experiments .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound be systematically investigated?

- Methodology :

- Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize batch-to-batch variability .

- Receptor Binding Assays : Use radioligand displacement studies to quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), comparing results across independent labs .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What computational methods are suitable for predicting the compound's interactions with biological targets, and how can these models be validated?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs) based on the compound’s hydroxymethyl and pyrazine groups .

- Dynamics Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .

- Validation : Compare computational predictions with experimental IC50 values from enzyme inhibition assays .

Q. What methodologies are recommended for analyzing reaction intermediates and byproducts during synthesis?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify low-abundance intermediates or impurities using gradient elution and tandem MS .

- Isolation Techniques : Employ preparative HPLC to isolate byproducts for structural characterization via 2D NMR (e.g., COSY, NOESY) .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) to mitigate variability .

- Safety : Follow SDS guidelines for handling irritants (e.g., wear gloves, eye protection) .

- Ethical Compliance : Use computational models to reduce animal testing in preliminary pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。